REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][CH:9]([CH3:17])[C:10](=[O:16])[CH2:11][C:12]([O:14]C)=O.C(N)CN.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH3:17][CH:9]([CH3:8])[C:10](=[O:16])[CH2:11][C:12]([NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:14]
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.6 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.73 kg
|
Type
|
reactant
|
Smiles
|
CC(C(CC(=O)OC)=O)C
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0.49 kg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
a thermometer and set up for distillation
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
ADDITION
|
Details
|
After 40 minutes a further 0.245 kg of aniline is charged and at 40 minute intervals a further two portions of aniline (0.245 and 0.25 kg)
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
are charged
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
WAIT
|
Details
|
is continued for a further one to five hours until a total of 985 mL of solvent
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
a further 550 mL of solvent is removed by vacuum distillation (using approximately 85 mm Hg)
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
ADDITION
|
Details
|
2 L of water is charged
|
Type
|
CUSTOM
|
Details
|
to provide an oil
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to 40° C.
|
Type
|
CUSTOM
|
Details
|
Seven hundred milliliters of toluene-water mixture is removed by vacuum distillation (approximately 20 mm Hg)
|
Type
|
ADDITION
|
Details
|
Two liters of water is charged
|
Type
|
WAIT
|
Details
|
to stand for 10 days
|
Duration
|
10 d
|
Type
|
CUSTOM
|
Details
|
The product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with three portions of hexane
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC(=O)NC1=CC=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 kg | |
YIELD: CALCULATEDPERCENTYIELD | 157.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |